Acetaldehyde-D4 diethyl acetal
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Overview
Description
Acetaldehyde-D4 diethyl acetal is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, such as its ability to act as a tracer in various chemical reactions. The presence of deuterium atoms makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetaldehyde-D4 diethyl acetal can be synthesized through the reaction of acetaldehyde-D4 with ethanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Protonation of the carbonyl group: in acetaldehyde-D4.
Nucleophilic attack: by ethanol.
Formation of a hemiacetal: intermediate.
Further reaction: with another molecule of ethanol to form the acetal.
Industrial Production Methods: In industrial settings, the production of acetals, including this compound, often involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include:
Continuous removal of water: to drive the reaction to completion.
Use of excess ethanol: to ensure complete conversion of acetaldehyde-D4.
Distillation: to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Acetaldehyde-D4 diethyl acetal primarily undergoes reactions typical of acetals, such as:
Hydrolysis: In the presence of aqueous acid, acetals can be hydrolyzed back to the corresponding aldehyde and alcohol.
Oxidation and Reduction: While acetals are generally stable, they can be involved in oxidation and reduction reactions under specific conditions.
Substitution: Acetals can participate in substitution reactions where one of the alkoxy groups is replaced by another nucleophile.
Common Reagents and Conditions:
Acid Catalysts: Such as hydrochloric acid or sulfuric acid for hydrolysis.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Hydrolysis: Produces acetaldehyde-D4 and ethanol.
Oxidation: Can lead to the formation of carboxylic acids.
Reduction: May yield alcohols.
Scientific Research Applications
Acetaldehyde-D4 diethyl acetal is widely used in various fields of scientific research:
Chemistry: As a tracer in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: In metabolic studies to trace the pathways of biochemical reactions.
Medicine: In pharmacokinetics to study the distribution and metabolism of drugs.
Mechanism of Action
The mechanism of action of acetaldehyde-D4 diethyl acetal involves its ability to act as a stable isotope tracer. The deuterium atoms in the compound do not undergo the same reactions as hydrogen atoms, allowing researchers to track the movement and transformation of the compound in various chemical and biological systems. This property is particularly useful in NMR spectroscopy, where the presence of deuterium can provide detailed information about molecular structures and dynamics.
Comparison with Similar Compounds
Acetaldehyde diethyl acetal: The non-deuterated version of the compound.
Acetaldehyde-D4: The deuterated form of acetaldehyde without the acetal groups.
Other Acetals: Such as dimethyl acetal and diethyl acetal.
Uniqueness: Acetaldehyde-D4 diethyl acetal is unique due to the presence of deuterium atoms, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. The deuterium atoms provide a distinct signal that can be easily distinguished from hydrogen, allowing for precise tracking and analysis of chemical reactions and molecular interactions.
Biological Activity
Acetaldehyde-D4 diethyl acetal is a derivative of acetaldehyde, an important organic compound with significant biological activity. This article explores the biological effects, mechanisms of action, and implications of this compound based on diverse research findings.
This compound is synthesized by the reaction of acetaldehyde with ethanol in the presence of an acid catalyst. This compound is notable for its use in fragrance production and as a precursor in pharmaceutical synthesis due to its reactivity and stability compared to acetaldehyde itself .
Biological Activity
1. Carcinogenic Potential
Acetaldehyde, the parent compound of this compound, has been classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), indicating that it is possibly carcinogenic to humans. It has shown mutagenic properties in various studies, affecting bacterial and mammalian cells. This mutagenicity is attributed to its ability to induce DNA damage and chromosomal aberrations .
2. Mechanism of Action
The biological activity of acetaldehyde involves several mechanisms:
- Ciliary Dysfunction : Exposure to acetaldehyde has been shown to impair ciliary function in airway epithelial cells, leading to decreased mucociliary clearance. This effect is likely mediated by direct inactivation of cilia ATPase and adduct formation with dynein and tubulin .
- Collagen Production : Acetaldehyde stimulates collagen production in hepatic stellate cells, which may contribute to fibrosis in chronic liver disease. Additionally, it inhibits fibroblast-mediated collagen gel contraction, potentially exacerbating pulmonary conditions like emphysema .
- Respiratory Effects : In animal studies, acetaldehyde exposure resulted in bronchoconstriction and increased airway resistance, particularly in asthmatic models. This suggests a role in respiratory pathologies through mechanisms beyond histamine release .
Case Studies
Study on Carcinogenicity : A study conducted on rats exposed to acetaldehyde revealed a significant incidence of malignant tumors in the nasal mucosa and larynx at high exposure levels. These findings underscore the potential risks associated with inhalation exposure to acetaldehyde derivatives .
Effects on Asthma : Research indicated that acetaldehyde exposure exacerbates bronchial hyperresponsiveness in asthma patients, highlighting its role as an environmental trigger for respiratory distress .
Data Table
Properties
Molecular Formula |
C6H14O2 |
---|---|
Molecular Weight |
122.20 g/mol |
IUPAC Name |
1,1,1,2-tetradeuterio-2,2-diethoxyethane |
InChI |
InChI=1S/C6H14O2/c1-4-7-6(3)8-5-2/h6H,4-5H2,1-3H3/i3D3,6D |
InChI Key |
DHKHKXVYLBGOIT-SHUFXSSCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(OCC)OCC |
Canonical SMILES |
CCOC(C)OCC |
Origin of Product |
United States |
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